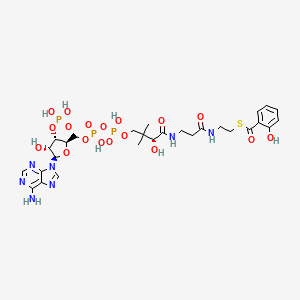

2-hydroxybenzoyl-CoA

描述

属性

分子式 |

C28H40N7O18P3S |

|---|---|

分子量 |

887.6 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI 键 |

YTKKDFTVSNSVEE-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

产品来源 |

United States |

Foundational & Exploratory

role of 2-hydroxybenzoyl-CoA in salicylate biosynthesis

An In-Depth Technical Guide on the Role of 2-Hydroxybenzoyl-CoA in Salicylate Biosynthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (salicylate) is a critical phenolic compound involved in diverse biological processes, from plant defense to the biosynthesis of iron-chelating siderophores in bacteria. While the de novo synthesis of salicylate from chorismate is well-established, the role of its coenzyme A (CoA) thioester, this compound (salicoyl-CoA), represents a pivotal, yet distinct, aspect of its metabolic journey. This technical guide elucidates the precise role of this compound, clarifying that it is not an intermediate in the primary synthesis of the salicylate ring, but rather a key activated molecule for downstream metabolic pathways. We will detail the enzymatic reactions that form and consume this compound, present quantitative kinetic data for the involved enzyme classes, provide detailed experimental protocols for their characterization, and visualize the relevant biological and experimental workflows.

Part 1: The Primary Biosynthesis of Salicylate from Chorismate

In bacteria, salicylate is synthesized directly from chorismate, the end-product of the shikimate pathway. This conversion occurs primarily through two well-characterized, CoA-independent routes. These pathways are central to the production of salicylate-derived siderophores, which are crucial for bacterial iron acquisition.[1][2]

-

The Two-Step ICS-IPL Pathway: In many bacteria, such as Pseudomonas aeruginosa, salicylate is formed in a two-step enzymatic process.

-

Isochorismate Synthase (ICS): Chorismate is first isomerized to isochorismate.

-

Isochorismate Pyruvate Lyase (IPL): Isochorismate is then converted directly to salicylate and pyruvate.[2]

-

-

The Single-Enzyme SAS Pathway: In other bacteria, including Yersinia enterocolitica and Mycobacterium tuberculosis, a single bifunctional enzyme known as Salicylate Synthase (SAS) catalyzes the entire conversion of chorismate to salicylate, proceeding through a bound isochorismate intermediate.[2]

It is critical to note that neither of these primary biosynthesis pathways involves the formation of this compound. Salicylate is produced as a free carboxylic acid.

Part 2: The Role of this compound in Salicylate Activation and Metabolism

The metabolic role of this compound begins after the de novo synthesis of salicylate. To be utilized as a building block in the biosynthesis of more complex secondary metabolites, the carboxyl group of salicylate must be activated. This is achieved by converting it into a high-energy thioester with coenzyme A, forming this compound.

This activated intermediate can then be:

-

Used by synthetases as a substrate for chain extension or ligation reactions (e.g., in coumarin or siderophore biosynthesis).

-

Hydrolyzed back to salicylate and CoA by thioesterase enzymes, acting as a potential regulatory mechanism or a catabolic route.

Enzymology and Quantitative Data

The formation and hydrolysis of this compound are catalyzed by specific enzyme families. While kinetic data for enzymes acting specifically on the 2-hydroxy substrate are sparse, well-characterized homologues provide excellent quantitative insights.

Table 1: Kinetic Parameters of Salicylate-Activating Enzymes

Salicylate activation is a two-step process involving adenylation followed by thioesterification, often catalyzed by Acyl-CoA Synthetases or Ligases. EntE from E. coli is a well-studied example involved in siderophore biosynthesis.

| Enzyme | Organism | Substrate | Km (μM) | kcat (min-1) | Reference |

| EntE | Escherichia coli | Salicylic acid | 19 | 11.6 | [3] |

| EntE | Escherichia coli | 2,3-Dihydroxybenzoate (Native) | 1.5 | 1.1 |

Table 2: Kinetic Parameters of Hydroxybenzoyl-CoA Thioesterases

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| FcbC | Arthrobacter sp. SU | 4-Hydroxybenzoyl-CoA | 1.2 | 6.7 | |

| Box-orf1 | Azoarcus evansii | 4-Hydroxybenzoyl-CoA | N/A | Highest Activity | |

| YdiI (MenI) | Escherichia coli | Salicoyl-CoA | Not Determined | High Activity |

Experimental Protocols

Characterizing the enzymes involved in this compound metabolism is crucial for understanding their function and for potential bioengineering applications.

Protocol 1: Chemo-Enzymatic Synthesis of this compound

As this compound is not commonly available commercially, a chemo-enzymatic approach is often required for its synthesis.

Objective: To synthesize this compound from salicylic acid for use as an enzymatic substrate or analytical standard.

Materials:

-

Salicylic acid

-

Coenzyme A, trilithium salt (CoA-SH)

-

ATP, disodium salt

-

MgCl₂

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Aromatic Acid CoA Ligase (e.g., recombinant 4-coumarate-CoA ligase, which often has broad specificity)

-

C18 solid-phase extraction (SPE) column

-

Ammonium acetate

-

Acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a final volume of 10 mL of 100 mM Tris-HCl buffer (pH 7.5), combine:

-

5 mM MgCl₂

-

5 mM ATP

-

1.5 mM CoA-SH

-

0.5 mM Salicylic acid

-

Purified aromatic acid CoA ligase (concentration to be optimized, e.g., 400 pmol).

-

-

Incubation: Incubate the reaction at room temperature (or the enzyme's optimal temperature) for 2-12 hours. Monitor the reaction progress by HPLC if possible.

-

Purification:

-

Acidify the reaction mixture slightly with formic acid.

-

Apply the mixture to a C18 SPE column pre-equilibrated with water.

-

Wash the column with water containing 4% ammonium acetate to remove unreacted salicylic acid, ATP, and excess CoA.

-

Elute the this compound product with an increasing gradient of acetonitrile in water.

-

-

Verification: Confirm the identity and purity of the product using LC-MS and determine the concentration using UV-Vis spectrophotometry based on the adenine moiety of CoA (ε₂₆₀ ≈ 16,400 M⁻¹cm⁻¹).

Protocol 2: Assay for this compound Thioesterase Activity

This protocol utilizes the DTNB (Ellman's reagent) colorimetric method to continuously monitor the release of free CoA-SH during the hydrolysis reaction.

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of a putative this compound thioesterase.

Materials:

-

Synthesized this compound (substrate)

-

Purified thioesterase enzyme

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Potassium HEPES buffer (50 mM, pH 7.5)

-

KCl (0.2 M)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture (e.g., 200 µL final volume) containing:

-

50 mM K⁺HEPES buffer, pH 7.5

-

0.2 M KCl

-

2 mM DTNB

-

Varying concentrations of this compound substrate (typically ranging from 0.1 to 10 times the expected Km).

-

-

Initiate Reaction: Add a known concentration of the purified thioesterase enzyme to the reaction mixture to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm at 25°C. The absorbance change is due to the formation of the 5-thio-2-nitrobenzoate (TNB²⁻) anion (ε₄₁₂ = 13,600 - 14,150 M⁻¹cm⁻¹) as DTNB reacts with the released CoA-SH.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Calculate the kcat by dividing Vmax by the total enzyme concentration ([E]t).

-

Conclusion

This compound is a central, activated intermediate in the metabolism of salicylic acid, particularly in pathways leading to complex secondary metabolites in bacteria and plants. Its role is distinct from the primary de novo biosynthesis of salicylate from chorismate. Understanding the enzymes that synthesize and utilize this compound—the salicylate-CoA ligases, synthases, and thioesterases—is fundamental for applications in metabolic engineering, synthetic biology, and drug development. The kinetic data and experimental protocols provided in this guide offer a robust framework for researchers to investigate and harness the metabolic potential of this key thioester.

References

The 2-Hydroxybenzoyl-CoA Pathway: A Technical Deep Dive into its Discovery and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily accomplished by microorganisms in anoxic environments. Central to this is the metabolism of benzoate and its hydroxylated derivatives, which are channeled into the benzoyl-CoA pathway. This technical guide provides an in-depth exploration of the discovery and core components of the pathway responsible for the anaerobic degradation of 2-hydroxybenzoate (salicylate), a key intermediate in the breakdown of various aromatic compounds. This pathway, initiated by the formation of 2-hydroxybenzoyl-CoA, represents a specialized branch of the broader anaerobic aromatic degradation network.

Discovery of the this compound Pathway

The initial evidence for a distinct pathway for the anaerobic metabolism of 2-hydroxybenzoate in a denitrifying bacterium was presented in a foundational 1996 study by Bonting and Fuchs.[1] Their work with a denitrifying bacterial strain revealed that cells grown on 2-hydroxybenzoate were also capable of degrading benzoate.[1] This suggested a metabolic link between the two compounds.

Experiments with cell extracts were pivotal in elucidating the initial steps. The formation of benzoate or benzoyl-CoA was observed when extracts from 2-hydroxybenzoate-grown cells were incubated with 2-hydroxybenzoate, MgATP, and coenzyme A (CoA) under reducing conditions.[1] This key finding led to the hypothesis that the degradation of 2-hydroxybenzoate proceeds via the formation of its CoA thioester, followed by the removal of the hydroxyl group to yield the central intermediate, benzoyl-CoA.[1]

This discovery established a new enzymatic cascade for the anaerobic catabolism of a hydroxylated aromatic acid, distinguishing it from the then-known pathways for 4-hydroxybenzoate and 3-hydroxybenzoate.

Core Enzymatic Steps

The anaerobic degradation of 2-hydroxybenzoate to benzoyl-CoA is a two-step process catalyzed by two novel enzymes.[1]

Step 1: Activation of 2-Hydroxybenzoate

The first committed step is the activation of 2-hydroxybenzoate to its CoA thioester, this compound. This reaction is catalyzed by 2-hydroxybenzoate-CoA ligase (also referred to as salicylate-CoA ligase), an AMP-forming enzyme.

-

Reaction: 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi

Step 2: Reductive Dehydroxylation

The second step involves the reductive removal of the hydroxyl group from this compound to form benzoyl-CoA. This is catalyzed by This compound reductase , a dehydroxylating enzyme that requires a source of reducing equivalents.

-

Reaction: this compound + 2[H] → Benzoyl-CoA + H₂O

Following these two steps, the resulting benzoyl-CoA enters the well-established central benzoyl-CoA pathway for dearomatization and eventual mineralization.

Quantitative Data

The initial characterization of the enzymes in the this compound pathway from Thauera aromatica revealed distinct activities and substrate preferences.

Table 1: Specific Activities of CoA Ligases in Cell Extracts of Thauera aromatica

| Growth Substrate | Test Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹) |

| 2-Aminobenzoate | Benzoate | 45 |

| 2-Aminobenzoate | 2-Aminobenzoate | 36 |

| Benzoate | Benzoate | 115 |

| Benzoate | 2-Aminobenzoate | 50 |

Data from Schühle et al. (2001) suggests that the benzoate-CoA ligase in T. aromatica also has activity with 2-aminobenzoate, but not with hydroxybenzoate isomers, implying the presence of a specific 2-hydroxybenzoate-CoA ligase.

Table 2: Substrate Specificity of Benzoate-CoA Ligase from Thauera aromatica

| Substrate | Relative Vₘₐₓ (%) | Apparent Kₘ (µM) | Vₘₐₓ/Kₘ |

| Benzoate | 100 | 16 | 6.3 |

| 2-Aminobenzoate | 60 | 150 | 0.4 |

This table further supports the existence of a distinct ligase for 2-hydroxybenzoate, as the primary benzoate-CoA ligase is not active with hydroxybenzoate isomers.

Experimental Protocols

The elucidation of the this compound pathway relied on a series of carefully designed experiments using cell-free extracts and purified enzymes under strict anaerobic conditions.

Bacterial Growth and Preparation of Cell Extracts

-

Organism: A denitrifying bacterium, such as Thauera aromatica, is grown anaerobically in a mineral salt medium with 2-hydroxybenzoate as the sole carbon and energy source and nitrate as the electron acceptor.

-

Cell Harvesting and Lysis: Cells are harvested in the late exponential phase, washed, and resuspended in an anoxic buffer (e.g., Tris-HCl with dithiothreitol and MgCl₂). Cell-free extracts are prepared by passing the cell suspension through a French pressure cell, followed by ultracentrifugation to remove cell debris.

Enzyme Assays

The activity of CoA ligases is typically measured using a coupled spectrophotometric assay.

-

Principle: The formation of the CoA thioester is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

ATP

-

Coenzyme A (CoASH)

-

2-Hydroxybenzoate (substrate)

-

PEP (phosphoenolpyruvate)

-

NADH

-

Myokinase, pyruvate kinase, and lactate dehydrogenase (coupling enzymes)

-

Cell extract or purified enzyme

-

-

Procedure: The reaction is started by the addition of the aromatic substrate, and the change in absorbance at 340 nm is recorded. The activity is calculated based on the molar extinction coefficient of NADH.

The activity of the reductase can be measured by monitoring the substrate-dependent oxidation of a reduced artificial electron donor.

-

Principle: The enzyme catalyzes the reduction of this compound, which is coupled to the oxidation of a reduced viologen dye, leading to a decrease in absorbance at a specific wavelength.

-

Reaction Mixture (Anaerobic):

-

Anoxic buffer (e.g., Tris-HCl, pH 7.0)

-

Reduced methyl viologen (electron donor)

-

This compound (substrate)

-

Cell extract or purified enzyme

-

-

Procedure: The reaction is performed in an anaerobic cuvette. The reaction is initiated by adding the substrate, and the oxidation of the reduced viologen is monitored spectrophotometrically.

Metabolite Identification

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and identification of the CoA thioesters involved in this pathway.

-

Sample Preparation: Enzyme assays are stopped by acidification (e.g., with perchloric acid), and the precipitated protein is removed by centrifugation.

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of aqueous phosphate buffer and an organic solvent like methanol or acetonitrile is employed to separate the different CoA esters.

-

Detection: The elution of CoA thioesters is monitored by UV absorbance, typically around 260 nm. The identity of the peaks is confirmed by comparing their retention times with those of authentic standards and by co-elution experiments.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The two-step enzymatic conversion of 2-hydroxybenzoate to benzoyl-CoA.

Caption: Experimental workflow for the coupled spectrophotometric assay of 2-hydroxybenzoate-CoA ligase.

Caption: Experimental workflow for the spectrophotometric assay of this compound reductase.

Conclusion

The discovery of the this compound pathway has expanded our understanding of the metabolic versatility of anaerobic bacteria in degrading aromatic compounds. The identification of 2-hydroxybenzoate-CoA ligase and this compound reductase has filled a crucial gap in the broader picture of the benzoyl-CoA-centered catabolic network. For drug development professionals, understanding these unique enzymatic targets could offer novel avenues for antimicrobial strategies, particularly against anaerobic bacteria where such pathways are prevalent. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly provide deeper insights and potential for biotechnological applications.

References

Navigating the Nomenclature: A Technical Guide to 2-Hydroxybenzoyl-CoA and Salicoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic pathways and natural product biosynthesis, precise nomenclature is paramount. This technical guide delves into the synonymous terms 2-hydroxybenzoyl-CoA and salicoyl-CoA, providing a comprehensive overview of their roles, biosynthesis, and the enzymatic machinery involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clarity on the nomenclature and a deep dive into the associated biochemical pathways.

Deciphering the Nomenclature: this compound vs. Salicoyl-CoA

The terms This compound and salicoyl-CoA refer to the same chemical entity: the coenzyme A thioester of salicylic acid (2-hydroxybenzoic acid). Both names are used interchangeably in scientific literature. "this compound" is the systematic name, explicitly stating the chemical structure. "Salicoyl-CoA" is a semi-systematic name derived from the common name of the acyl group, "salicoyl." For the purpose of clarity and consistency, this guide will primarily use the term salicoyl-CoA .

Biosynthesis of Salicoyl-CoA: A Tale of Two Kingdoms

The formation of salicoyl-CoA is intrinsically linked to the biosynthesis of its precursor, salicylic acid. The pathways for salicylic acid production diverge significantly between bacteria and plants.

Bacterial Biosynthesis of Salicylic Acid

In many bacteria, particularly in the context of siderophore biosynthesis, salicylic acid is synthesized from the central metabolite chorismate, an end-product of the shikimate pathway[1][2]. Two primary enzymatic routes have been elucidated:

-

The Two-Step Pathway (Isochorismate Synthase and Isochorismate Pyruvate Lyase): This is the more common pathway found in bacteria like Pseudomonas species.

-

The One-Step Pathway (Salicylate Synthase): Some bacteria, such as Yersinia enterocolitica and Mycobacterium tuberculosis, utilize a single bifunctional enzyme.

-

Salicylate Synthase (SAS): This enzyme catalyzes the direct conversion of chorismate to salicylate, with isochorismate as a bound intermediate[4].

-

The subsequent activation of salicylic acid to salicoyl-CoA is catalyzed by a salicylate-activating enzyme (a type of acyl-CoA ligase), which utilizes ATP to form the high-energy thioester bond.

Plant Biosynthesis of Salicylic Acid

While plants also produce salicylic acid from chorismate via an isochorismate synthase-dependent pathway, some plant species have evolved an alternative route that proceeds through benzoyl-CoA. This pathway is particularly relevant to the discussion of salicoyl-CoA's direct precursor. In this pathway, benzoyl-CoA is hydroxylated to form this compound (salicoyl-CoA).

Key Enzymes in Salicoyl-CoA Related Pathways

The biosynthesis and metabolism of salicoyl-CoA and its precursors are orchestrated by a fascinating array of enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of these pathways.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Isochorismate Synthase (PchA) | Pseudomonas aeruginosa | Chorismate | 42 ± 2 µM | 0.00070 ± 0.00001 s⁻¹ | 17 ± 1 |

| Isochorismate Synthase (AtICS1) | Arabidopsis thaliana | Chorismate | 41.5 µM | 38.7 min⁻¹ | - |

| Isochorismate Synthase (AtICS2) | Arabidopsis thaliana | Chorismate | 17.2 µM | 18.0 min⁻¹ | - |

| Isochorismate Pyruvate Lyase (PchB) | Pseudomonas aeruginosa | Isochorismate | 12.5 µM | 106 min⁻¹ | - |

| Salicylate Synthase (Irp9) | Yersinia enterocolitica | Chorismate | 4.2 µM | 8 min⁻¹ | - |

Table 1: Kinetic Parameters of Key Enzymes in Salicylate Biosynthesis.

Signaling Pathways and Experimental Workflows

Bacterial Salicylate Biosynthesis Pathway

The bacterial pathway for salicylate biosynthesis is a well-characterized route for the production of this important precursor for siderophores. The following diagram illustrates the key steps.

Caption: Bacterial biosynthesis of salicylate from chorismate.

Experimental Workflow for Enzyme Kinetic Analysis

A typical workflow for determining the kinetic parameters of an enzyme involved in salicoyl-CoA biosynthesis involves several key stages, from protein expression to data analysis.

Caption: Workflow for enzyme kinetic analysis.

Experimental Protocols

Assay for Isochorismate Synthase (ICS) Activity

This protocol describes a coupled enzyme assay to determine the activity of Isochorismate Synthase by measuring the formation of salicylate in the presence of excess Isochorismate Pyruvate Lyase.

Materials:

-

Purified Isochorismate Synthase (ICS)

-

Purified Isochorismate Pyruvate Lyase (IPL)

-

Chorismic acid solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a saturating concentration of chorismic acid, and an excess of IPL.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified ICS to the reaction mixture.

-

Monitor the increase in fluorescence over time, corresponding to the production of salicylate (excitation ~305 nm, emission ~410 nm).

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

To determine kinetic parameters, repeat the assay with varying concentrations of chorismate.

High-Performance Liquid Chromatography (HPLC) Analysis of Acyl-CoA Esters

This method allows for the separation and quantification of salicoyl-CoA and other acyl-CoA esters from biological samples.

Materials:

-

Acetonitrile (HPLC grade)

-

Potassium phosphate buffer (e.g., 50 mM, pH 5.3)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Extract acyl-CoA esters from cell lysates or tissue homogenates using methods such as solid-phase extraction.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the starting mobile phase (e.g., 95% potassium phosphate buffer, 5% acetonitrile).

-

Inject the prepared sample onto the column.

-

Elute the acyl-CoA esters using a linear gradient of increasing acetonitrile concentration.

-

-

Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine ring of coenzyme A.

-

Quantification: Quantify the amount of salicoyl-CoA by comparing the peak area to a standard curve generated with known concentrations of purified salicoyl-CoA.

Quantitative Data on Salicylate Production

Metabolic engineering efforts have enabled the high-level production of salicylic acid in microbial hosts like Escherichia coli. This data is valuable for understanding pathway efficiency and for the development of biotechnological production platforms.

| Host Strain | Engineered Pathway | Salicylate Titer (mg/L) |

| E. coli | Overexpression of AmS (Salicylate Synthase) | 421.2 ± 42.1 |

| E. coli | Overexpression of MbtI (Salicylate Synthase) | 66.4 ± 12.3 |

| E. coli | Co-expression of EntC (ICS) and PchB (IPL) | 20.1 ± 3.4 |

| E. coli | Optimized pathway with regulated gene expression | 1050 |

Table 2: Salicylic Acid Production in Engineered E. coli.

Conclusion

The nomenclature of this compound and salicoyl-CoA, while seemingly a minor detail, opens the door to a rich and complex world of biochemistry. Understanding the distinct biosynthetic pathways in bacteria and plants, the kinetic intricacies of the involved enzymes, and the methodologies to study them is crucial for advancing research in natural product synthesis, metabolic engineering, and drug discovery. This guide provides a foundational resource for professionals in these fields, aiming to clarify terminology and provide a detailed overview of the current state of knowledge.

References

- 1. Salicylate Biosynthesis: Overexpression, Purification, and Characterization of Irp9, a Bifunctional Salicylate Synthase from Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isochorismate lyase - Wikipedia [en.wikipedia.org]

- 4. Salicylate biosynthesis: overexpression, purification, and characterization of Irp9, a bifunctional salicylate synthase from Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoyl-CoA Pathway: A New Frontier in Salicylic Acid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic acid (SA) is a critical phytohormone involved in plant defense signaling and the active compound from which aspirin is derived. While the isochorismate pathway for SA biosynthesis in model plants like Arabidopsis thaliana is well-established, a novel pathway originating from benzoyl-CoA has been elucidated in a wide range of other plant species, including Nicotiana benthamiana, poplar, and rice. This technical guide provides a comprehensive overview of this recently discovered three-step enzymatic pathway, offering detailed insights into its core components, regulation, and the experimental methodologies used to uncover it. This guide is intended for researchers, scientists, and drug development professionals interested in plant metabolic engineering, drug discovery, and the intricate mechanisms of plant immunity.

The Core Biosynthetic Pathway from Benzoyl-CoA to Salicylic Acid

Recent research has unveiled a conserved three-enzyme pathway that converts benzoyl-CoA to salicylic acid. This pathway is particularly prominent in plants outside the Brassicaceae family and represents a significant alternative to the canonical isochorismate pathway. The synthesis is a multi-locational process, spanning the peroxisome, endoplasmic reticulum, and cytosol.

The three key enzymes involved are:

-

Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT)

-

Benzyl Benzoate Oxidase (BBO) / Benzyl Benzoate 2-Hydroxylase

-

Benzyl Salicylate Hydrolase (BSH) / Benzyl Salicylate Esterase

The reaction sequence proceeds as follows:

-

In the peroxisome , BEBT catalyzes the condensation of benzoyl-CoA and benzyl alcohol to form benzyl benzoate.

-

Benzyl benzoate is then transported to the endoplasmic reticulum , where BBO , a cytochrome P450 monooxygenase, hydroxylates it at the ortho-position to produce benzyl salicylate.

-

Finally, in the cytosol , BSH hydrolyzes benzyl salicylate to release free salicylic acid and benzyl alcohol.

Upstream Supply of Benzoyl-CoA

Benzoyl-CoA, the starting substrate for this pathway, is derived from the amino acid phenylalanine via the Phenylalanine Ammonia-Lyase (PAL) pathway and subsequent β-oxidation. This upstream pathway involves the conversion of phenylalanine to cinnamic acid, which is then converted to cinnamoyl-CoA. Through a series of β-oxidation reactions within the peroxisome, cinnamoyl-CoA is shortened to yield benzoyl-CoA[1].

Enzymology of the Pathway

While the genes for the three core enzymes have been identified, detailed biochemical characterization, particularly quantitative kinetic data, is still an active area of research.

Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT)

-

Gene: Homologs have been identified in Nicotiana benthamiana (NbBEBT), rice (OsBEBT), and other species[2][3][4].

-

EC Number: 2.3.1.196

-

Reaction: Benzoyl-CoA + Benzyl Alcohol ⇌ CoA + Benzyl Benzoate

-

Subcellular Localization: Peroxisome[3].

-

Biochemical Properties: A study on BEBT from Clarkia breweri provides some of the most detailed kinetic data available for this class of enzyme.

| Parameter | Value | Species |

| pH Optimum | 7.7 | Clarkia breweri |

| Km (Benzoyl-CoA) | 50 µM | Clarkia breweri |

| Km (Acetyl-CoA) | 818 µM | Clarkia breweri |

| Km (Cinnamoyl-CoA) | 464 µM | Clarkia breweri |

Note: Detailed kinetic parameters for BEBT from species confirmed to use this pathway for SA synthesis, such as N. benthamiana, are not yet available in published literature.

Benzyl Benzoate Oxidase (BBO)

-

Gene: Identified as a pathogen-induced cytochrome P450, with HSR515 being a putative BBO in poplar.

-

Reaction: Benzyl Benzoate + NADPH + H+ + O2 → Benzyl Salicylate + NADP+ + H2O

-

Subcellular Localization: Endoplasmic Reticulum.

-

Biochemical Properties: BBO is a cytochrome P450 monooxygenase. To date, specific kinetic parameters such as Km and Vmax for BBO in the context of salicylic acid biosynthesis have not been published.

Benzyl Salicylate Hydrolase (BSH)

-

Gene: In poplar and N. benthamiana, the gene HSR203J has been identified as encoding a carboxylesterase that specifically hydrolyzes benzyl salicylate.

-

Reaction: Benzyl Salicylate + H2O → Salicylic Acid + Benzyl Alcohol

-

Subcellular Localization: Cytosol.

-

Biochemical Properties: BSH belongs to the carboxylesterase family of enzymes. While its hydrolytic activity has been confirmed in vitro, detailed kinetic characterization of the plant enzyme is not yet available.

Quantitative Analysis of Pathway Intermediates and Products

The functional relevance of this pathway has been substantiated through the analysis of metabolite levels in wild-type versus genetically modified plants. Knockout or silencing of the genes encoding the biosynthetic enzymes leads to a significant reduction in salicylic acid and its precursors.

| Metabolite | Genotype / Condition | Change in Level | Species | Reference |

| Benzyl Benzoate | BAldSα knockout | 78-97% reduction | Poplar | |

| Benzyl Salicylate | BAldSα knockout | 56-83% reduction | Poplar | |

| Salicylic Acid | BAldSα knockout | Significant reduction | Poplar | |

| Benzoic Acid | BAldSα knockout | Accumulation | Poplar | |

| Salicylic Acid | NbBEBT knockout | Drastically reduced upon pathogen infection | N. benthamiana | |

| Benzyl Salicylate | Nbbsh1/2 mutant | Substantial accumulation upon pathogen infection | N. benthamiana | |

| Salicylic Acid | Nbbsh1/2 mutant | Dramatic reduction upon pathogen infection | N. benthamiana |

Note: The table summarizes relative changes as reported in the literature. Absolute quantitative data for all intermediates under various conditions are not consistently available.

Experimental Protocols

The elucidation of this pathway has relied on a combination of genetic, molecular, and analytical techniques.

Gene Function Analysis via Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool for rapid gene function analysis in plants like Nicotiana benthamiana.

Protocol Outline:

-

Vector Construction: A fragment of the target gene (e.g., NbBSH) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

Agrobacterium Transformation: The pTRV2-gene construct and a helper plasmid (pTRV1) are separately transformed into Agrobacterium tumefaciens.

-

Plant Infiltration: Overnight cultures of Agrobacterium containing pTRV1 and pTRV2-gene are mixed and infiltrated into the leaves of young N. benthamiana plants.

-

Silencing and Analysis: Plants are grown for 2-3 weeks to allow for systemic spread of the virus and silencing of the target gene. Subsequently, plants can be challenged (e.g., with a pathogen) and tissues harvested for metabolite and gene expression analysis.

Generation of Knockout Mutants using CRISPR/Cas9

CRISPR/Cas9 technology allows for precise and stable gene knockouts.

Protocol Outline:

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific sites within the gene of interest (e.g., NbBEBT).

-

Vector Construction: The sgRNAs and Cas9 nuclease are cloned into a plant transformation vector.

-

Plant Transformation: The CRISPR/Cas9 construct is introduced into plant cells, typically via Agrobacterium-mediated transformation of leaf discs or calli.

-

Plant Regeneration and Screening: Transgenic plants are regenerated from the transformed cells and screened for mutations in the target gene using PCR and sequencing.

-

Phenotypic Analysis: Homozygous mutant lines are identified and analyzed for changes in salicylic acid biosynthesis and other relevant phenotypes.

In Vitro Enzyme Assays

-

BEBT Assay: The activity of BEBT can be measured by incubating the recombinant or purified enzyme with benzoyl-CoA and benzyl alcohol. The formation of benzyl benzoate is then quantified by LC-MS or GC-MS.

-

BBO Assay: As a cytochrome P450 enzyme, the BBO assay requires a source of electrons, typically NADPH, and a cytochrome P450 reductase. The reaction mixture would contain microsomes from yeast or insect cells expressing the BBO protein, benzyl benzoate, and NADPH. The production of benzyl salicylate is monitored by LC-MS/MS.

-

BSH Assay: The hydrolase activity of BSH can be assayed by incubating the recombinant or purified enzyme with benzyl salicylate. The formation of salicylic acid can be quantified using LC-MS/MS.

Metabolite Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of salicylic acid and its biosynthetic intermediates.

Protocol Outline:

-

Sample Extraction: Plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent, typically a methanol/water/acetic acid mixture.

-

Sample Cleanup (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

-

LC Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

MS/MS Detection: The separated compounds are ionized (typically using electrospray ionization in negative mode) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard to ensure specificity and accurate quantification.

Regulation of the Benzoyl-CoA Pathway

The biosynthesis of salicylic acid is tightly regulated, particularly in the context of plant defense against pathogens. The expression of the genes encoding BEBT, BBO, and BSH is induced upon pathogen attack, suggesting a transcriptional control mechanism that is integrated with the plant's immune signaling network.

The promoters of many pathogen-responsive genes, including those in the phenylpropanoid pathway, contain specific cis-regulatory elements that serve as binding sites for transcription factors. Key transcription factor families involved in plant defense include:

-

MYB Transcription Factors: This large family of transcription factors is known to regulate various aspects of secondary metabolism, including the phenylpropanoid pathway.

-

WRKY Transcription Factors: These transcription factors are central regulators of plant immune responses and are known to bind to W-box elements found in the promoters of many defense-related genes.

While the expression of BEBT, BBO, and BSH is pathogen-inducible, the specific transcription factors that directly bind to their promoters to regulate their expression are yet to be fully elucidated. Future research in this area will likely involve promoter analysis, yeast one-hybrid screens, and chromatin immunoprecipitation (ChIP) to identify the key regulatory components.

An Alternative Route: Benzoic Acid 2-Hydroxylase (BA2H)

Prior to the discovery of the three-step pathway, an alternative route for the final step of salicylic acid biosynthesis was proposed, involving the direct hydroxylation of benzoic acid by Benzoic Acid 2-Hydroxylase (BA2H).

-

Enzyme: BA2H has been partially purified from tobacco and is characterized as a soluble, 160 kDa cytochrome P450 enzyme.

-

Induction: The activity of BA2H is strongly induced by tobacco mosaic virus (TMV) infection or by infiltration with benzoic acid.

-

Unidentified Gene: Despite the biochemical evidence, the gene encoding BA2H in plants has not yet been identified.

The discovery of the highly conserved BEBT/BBO/BSH pathway suggests that it is the primary route for salicylic acid biosynthesis from the phenylpropanoid pathway in many plant species. The physiological relevance of the BA2H-mediated conversion of benzoic acid to salicylic acid in these plants remains an open question.

Conclusion and Future Directions

The elucidation of the three-step pathway for salicylic acid biosynthesis from benzoyl-CoA represents a significant advancement in our understanding of plant metabolic diversity and immune signaling. This knowledge opens up new avenues for research and application:

-

Metabolic Engineering: The genes of this pathway can be targets for genetic modification to enhance disease resistance in crops.

-

Drug Discovery: Understanding the enzymatic steps provides new targets for the development of compounds that could modulate salicylic acid levels for therapeutic purposes.

-

Further Research: Key areas for future investigation include the detailed biochemical characterization of BBO and BSH, the identification of the specific transcription factors that regulate the pathway, and the elucidation of the transport mechanisms for the pathway intermediates between cellular compartments.

This technical guide provides a solid foundation for professionals in the fields of plant science and drug development to engage with this exciting and rapidly evolving area of research.

References

- 1. Recent Advanced Metabolic and Genetic Engineering of Phenylpropanoid Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-step biosynthesis of salicylic acid from benzoyl-CoA in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

The Central Role of 2-Hydroxybenzoyl-CoA in Anaerobic Bacterial Metabolism of Salicylate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the diverse landscape of bacterial metabolism, the anaerobic degradation of aromatic compounds is a critical biogeochemical process and a reservoir of novel biocatalysts. Central to the breakdown of many of these recalcitrant molecules is the formation of benzoyl-CoA, a key intermediate that funnels a wide array of substrates into a common catabolic pathway. This technical guide delves into the specific and crucial function of 2-hydroxybenzoyl-CoA, an essential intermediate in the anaerobic metabolism of 2-hydroxybenzoate (salicylate) by denitrifying bacteria. Through the concerted action of two novel enzymes, 2-hydroxybenzoate-CoA ligase and this compound reductase, salicylate is activated and subsequently dehydroxylated to feed into the central benzoyl-CoA pathway. This guide provides an in-depth overview of this metabolic route, including quantitative enzymatic data, detailed experimental protocols, and a discussion of the regulatory mechanisms governing this pathway, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Introduction

Aromatic compounds, both natural and xenobiotic, are abundant in the environment. While aerobic microorganisms have well-characterized oxygen-dependent pathways for aromatic ring cleavage, anaerobic bacteria have evolved sophisticated oxygen-independent strategies. A central theme in the anaerobic catabolism of many aromatic compounds is the conversion to a common intermediate, benzoyl-CoA.[1] The benzoyl-CoA pathway then proceeds with the reductive dearomatization of the benzene ring, followed by ring cleavage and beta-oxidation-like reactions.

This guide focuses on a specific branch of this intricate metabolic network: the anaerobic degradation of 2-hydroxybenzoate, commonly known as salicylate. Salicylate is a naturally occurring phenolic compound and a common environmental pollutant. Certain denitrifying bacteria have been shown to utilize salicylate as a sole carbon and energy source under anaerobic conditions.[1] This metabolic capability hinges on the formation and subsequent transformation of this compound.

The Metabolic Pathway of Salicylate Degradation

The anaerobic degradation of salicylate proceeds through a two-step process to form benzoyl-CoA, which then enters the main benzoyl-CoA degradation pathway.

-

Activation of Salicylate: The first committed step is the activation of 2-hydroxybenzoate to its corresponding coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a specific ATP-dependent ligase, 2-hydroxybenzoate-CoA ligase.[1]

-

Reductive Dehydroxylation: The newly formed this compound is then the substrate for a novel reductase, this compound reductase. This enzyme catalyzes the reductive removal of the hydroxyl group from the aromatic ring, yielding benzoyl-CoA and water.[1]

The resulting benzoyl-CoA is then funneled into the central anaerobic benzoyl-CoA pathway, where it is dearomatized by benzoyl-CoA reductase and further metabolized.

Key Enzymes and Their Properties

The anaerobic metabolism of salicylate is characterized by two key enzymes with distinct catalytic functions.

2-Hydroxybenzoate-CoA Ligase

This enzyme belongs to the family of adenylate-forming enzymes and is responsible for the initial activation of salicylate.

-

Reaction: 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi[1]

-

Substrate Specificity: In cell extracts of a denitrifying bacterium grown on 2-hydroxybenzoate, a CoA ligase specific for this substrate was detected. While detailed quantitative data on the substrate specificity of the purified enzyme is limited in the available literature, studies on analogous aromatic acid CoA ligases suggest that these enzymes can have a narrow substrate range. For example, the 3-hydroxybenzoate—CoA ligase from Thauera aromatica shows high activity with 3- and 4-hydroxybenzoate but no activity with 2-hydroxybenzoate.

This compound Reductase

This enzyme catalyzes the critical reductive dehydroxylation step, a challenging chemical transformation.

-

Reaction: this compound + 2[H] → Benzoyl-CoA + H₂O

-

Enzyme Class: This enzyme is a member of the iron-sulfur proteins.

-

Kinetic Properties: A study on a related enzyme, 4-hydroxybenzoyl-CoA reductase (HBCR), which catalyzes a similar dehydroxylation reaction, provides insights into the potential kinetics. For HBCR, the maximum catalytic rate (kcat) and catalytic efficiency (kcat/Km) under optimal redox conditions were determined to be 9 s⁻¹ and 1.8 x 10⁵ M⁻¹ s⁻¹, respectively. The reaction mechanism is proposed to involve two successive one-electron transfers, similar to a Birch reduction.

Table 1: Summary of Key Enzymes in Anaerobic Salicylate Degradation

| Enzyme | EC Number | Reaction Catalyzed | Substrates | Products | Cofactors/Requirements |

| 2-Hydroxybenzoate-CoA ligase | N/A | Thioester bond formation | 2-Hydroxybenzoate, ATP, CoASH | This compound, AMP, PPi | Mg²⁺ |

| This compound reductase | N/A | Reductive dehydroxylation | This compound, Reduced electron donor | Benzoyl-CoA, H₂O, Oxidized electron donor | Iron-sulfur clusters |

Experimental Protocols

Detailed experimental protocols are essential for the study of these novel enzymes. The following are generalized methodologies based on established principles for similar enzymes.

Assay for 2-Hydroxybenzoate-CoA Ligase Activity

This assay measures the substrate-dependent formation of AMP, which is coupled to the oxidation of NADH.

Principle: The formation of AMP is coupled to the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The oxidation of NADH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.8)

-

MgCl₂ (10 mM)

-

ATP (5 mM)

-

Coenzyme A (0.5 mM)

-

2-Hydroxybenzoate (1 mM)

-

Phosphoenolpyruvate (2 mM)

-

NADH (0.3 mM)

-

Myokinase (2 units)

-

Pyruvate kinase (2 units)

-

Lactate dehydrogenase (2 units)

-

Enzyme preparation (cell-free extract or purified protein)

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme preparation and 2-hydroxybenzoate.

-

Incubate the mixture at 30°C for 5 minutes to allow for the depletion of any endogenous pyruvate or ADP.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the background rate of NADH oxidation at 340 nm.

-

Start the specific reaction by adding 2-hydroxybenzoate.

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for this compound Reductase Activity

This assay directly monitors the consumption of the substrate, this compound, or the formation of the product, benzoyl-CoA, using high-performance liquid chromatography (HPLC).

Principle: The enzyme reaction is initiated with a reduced electron donor and the substrate. The reaction is stopped at different time points, and the concentrations of the substrate and product are quantified by HPLC.

Reagents:

-

Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.2, with 2 mM DTT)

-

This compound (0.1 mM)

-

Reduced electron donor (e.g., reduced methyl viologen or a physiological ferredoxin)

-

Enzyme preparation (cell-free extract or purified protein)

-

Quenching solution (e.g., 1 M HCl)

Procedure:

-

Prepare all solutions and the enzyme under strictly anaerobic conditions.

-

In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing the buffer and the reduced electron donor.

-

Initiate the reaction by adding the enzyme preparation and this compound.

-

At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Centrifuge the quenched samples to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with a C18 column.

-

Monitor the elution of this compound and benzoyl-CoA by UV detection at a suitable wavelength (e.g., 260 nm).

-

Quantify the substrate and product based on standard curves.

-

Calculate the enzyme activity from the rate of product formation or substrate consumption.

Regulation of the Salicylate Degradation Pathway

The expression of the genes encoding the enzymes for salicylate degradation is expected to be tightly regulated to ensure efficient carbon metabolism and prevent the accumulation of potentially toxic intermediates. While specific regulatory proteins for the anaerobic degradation of 2-hydroxybenzoate have not been fully elucidated, studies on the regulation of other aromatic degradation pathways provide a framework for understanding this process.

-

Inducer-Responsive Regulation: It is highly probable that 2-hydroxybenzoate or this compound acts as an inducer molecule, binding to a transcriptional regulator to activate the expression of the catabolic operon.

-

Transcriptional Regulators: The genes for salicylate degradation are likely organized in an operon that is controlled by a dedicated transcriptional regulator. This regulator could belong to common families of bacterial regulatory proteins such as the LysR-type, TetR-type, or MarR-type regulators, which are frequently involved in the control of aromatic catabolism. For example, in Acinetobacter baylyi, the SalR protein, a LysR-type transcriptional regulator, controls the salicylate degradation pathway.

-

Catabolite Repression: The presence of more readily metabolizable carbon sources, such as glucose or organic acids, is likely to repress the expression of the salicylate degradation genes. This phenomenon, known as catabolite repression, ensures that the bacterium utilizes the most energetically favorable carbon source first.

Significance for Drug Development

The enzymes of the bacterial salicylate degradation pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of 2-hydroxybenzoate-CoA ligase or this compound reductase could disrupt the ability of pathogenic bacteria that rely on this pathway for carbon acquisition in specific anaerobic environments. Furthermore, understanding the substrate specificity of these enzymes could inform the design of pro-drugs that are activated by these bacterial enzymes, leading to targeted therapeutic effects. The unique biochemistry of these enzymes, particularly the reductive dehydroxylation reaction, also offers a source of novel biocatalysts for industrial applications.

Conclusion

The anaerobic degradation of salicylate via the this compound intermediate is a specialized yet significant pathway in bacterial metabolism. The key enzymes, 2-hydroxybenzoate-CoA ligase and this compound reductase, perform challenging chemical transformations that are of considerable interest to biochemists and enzymologists. A thorough understanding of this pathway, from its molecular mechanisms to its regulation, not only expands our knowledge of microbial catabolism but also presents opportunities for the development of new biotechnological and therapeutic strategies. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly uncover more of the intricate and fascinating world of bacterial metabolism.

References

anaerobic metabolism of hydroxybenzoic acids

An In-depth Technical Guide to the Anaerobic Metabolism of Hydroxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzoic acids (HBAs) are common intermediates in the anaerobic breakdown of various natural and xenobiotic aromatic compounds, including lignin monomers and industrial pollutants. Understanding their metabolism is critical for applications in bioremediation, biofuel production, and predicting the fate of aromatic drugs in the gut microbiome. This guide provides a detailed overview of the core anaerobic metabolic pathways for 2-, 3-, and 4-hydroxybenzoate, focusing on the key enzymatic reactions, quantitative data, and experimental methodologies. All pathways converge on the central intermediate, benzoyl-coenzyme A (benzoyl-CoA), which is subsequently dearomatized and cleaved.

Core Metabolic Pathways

The anaerobic degradation of hydroxybenzoic acids is a multi-step process initiated by activation of the carboxylic acid group to a high-energy thioester with coenzyme A (CoA). Following this activation, distinct strategies are employed for each isomer to remove the hydroxyl group and channel the resulting benzoyl-CoA into a common downstream pathway for ring reduction and cleavage. The primary model organisms for elucidating these pathways have been the denitrifying bacteria Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.

Metabolism of 4-Hydroxybenzoate

The pathway for 4-hydroxybenzoate is the most extensively characterized. It involves a two-step conversion to benzoyl-CoA.

-

CoA Activation: 4-hydroxybenzoate is activated by a specific ATP-dependent ligase, 4-hydroxybenzoate-CoA ligase , to form 4-hydroxybenzoyl-CoA.[1][2]

-

Reductive Dehydroxylation: The phenolic hydroxyl group of 4-hydroxybenzoyl-CoA is reductively removed by 4-hydroxybenzoyl-CoA reductase (dehydroxylating) , a molybdenum-containing enzyme, to yield benzoyl-CoA.[1][3][4]

-

Central Benzoyl-CoA Pathway: Benzoyl-CoA enters the common pathway for dearomatization and ring fission.

Metabolism of 3-Hydroxybenzoate

The degradation of 3-hydroxybenzoate follows a different strategy where the hydroxyl group is retained during the initial ring reduction.

-

CoA Activation: 3-hydroxybenzoate is activated by an inducible, specific 3-hydroxybenzoate-CoA ligase to form 3-hydroxybenzoyl-CoA.

-

Aromatic Ring Reduction: Unlike the 4-hydroxy isomer, the aromatic ring of 3-hydroxybenzoyl-CoA is directly reduced by benzoyl-CoA reductase . This key enzyme of the central pathway shows promiscuity and can act on the 3-hydroxy-substituted analogue.

-

Downstream Metabolism: The resulting hydroxylated alicyclic dienoyl-CoA product is further metabolized by a series of specific enzymes, including dedicated enoyl-CoA hydratases and dehydrogenases, before eventual ring cleavage.

Metabolism of 2-Hydroxybenzoate (Salicylate)

The pathway for 2-hydroxybenzoate is less characterized but is proposed to proceed similarly to the 4-hydroxybenzoate pathway.

-

CoA Activation: A specific 2-hydroxybenzoate-CoA ligase activates salicylate to 2-hydroxybenzoyl-CoA.

-

Reductive Dehydroxylation: A putative This compound reductase is thought to catalyze the reductive removal of the hydroxyl group to form benzoyl-CoA, which then enters the central pathway.

The overall convergence of these peripheral pathways onto the central benzoyl-CoA pathway is illustrated in the diagram below.

Quantitative Metabolic & Enzymatic Data

The efficiency of HBA metabolism is determined by bacterial growth characteristics and the kinetic properties of the key enzymes involved.

Bacterial Growth Parameters

| Organism | Substrate | Conditions | Generation Time | Molar Growth Yield (g cell dry mass / mol substrate) | Reference |

| Thauera aromatica | 3-Hydroxybenzoate | Anaerobic, Nitrate-reducing | 6 - 12 hours | ~60 | |

| Thauera aromatica K172 | Benzoate | Anaerobic, Nitrate-reducing | 4.8 hours | Not Reported |

Enzyme Kinetic Parameters

The initial activation of HBAs is catalyzed by specific CoA ligases. The kinetic parameters for several of these enzymes have been determined, highlighting their substrate specificity.

| Enzyme | Organism | Substrate | Apparent Km (µM) | Apparent Vmax or kcat | Reference |

| 4-Hydroxybenzoate-CoA Ligase | Pseudomonas sp. | 4-Hydroxybenzoate | 37 | Not Reported | |

| ATP | 77 | ||||

| Coenzyme A | 125 | ||||

| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 25 ± 7 | 16.5 µmol min-1 mg-1 | |

| 2-Aminobenzoate | 150 ± 50 | ~60% of Benzoate | |||

| 4-Hydroxybenzoyl-CoA Reductase | Not specified | 4-Hydroxybenzoyl-CoA | Not Reported | kcat = 9 s-1 | |

| kcat/Km = 1.8 x 105 M-1 s-1 |

Experimental Protocols

Reproducible and accurate measurement of metabolic activity requires standardized protocols for bacterial cultivation and enzyme analysis. The following sections detail common methodologies.

General Experimental Workflow

A typical experimental workflow for studying HBA metabolism involves several key stages, from establishing anaerobic cultures to analyzing specific enzyme activities.

References

- 1. Enzymes of anaerobic metabolism of phenolic compounds. 4-Hydroxybenzoate-CoA ligase from a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-hydroxybenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 3. Anaerobic degradation of 3-hydroxybenzoate by a newly isolated nitrate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxybenzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

The Central Role of 2-Hydroxybenzoyl-CoA in Bacterial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, a key metabolic intermediate derived from the shikimate pathway, stands at a critical crossroads in the biosynthesis of a diverse array of secondary metabolites in bacteria. Its activated carboxyl group, tethered to Coenzyme A, primes it for entry into complex enzymatic assembly lines, leading to the production of compounds with significant biological activities. These include potent iron-chelating siderophores, redox-active phenazine antibiotics, and structurally diverse polyketides. Understanding the biosynthesis and metabolic fate of this compound is paramount for harnessing these natural products for applications in medicine, agriculture, and biotechnology. This technical guide provides an in-depth exploration of the pathways involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic.

Biosynthesis of this compound: The Salicylate Pathway

The primary route to this compound begins with chorismate, a central branch-point metabolite of the shikimate pathway. The biosynthesis of its free acid form, salicylate, is a well-characterized process in many bacteria, including Pseudomonas and Yersinia.[1] This conversion is a crucial first step before its activation to the CoA-thioester.

Key Enzymes in Salicylate Biosynthesis

The conversion of chorismate to salicylate is primarily accomplished through two distinct enzymatic strategies:

-

A Two-Step Pathway: In organisms like Pseudomonas aeruginosa, two separate enzymes are required.[1]

-

Isochorismate Synthase (ICS): Encoded by the pchA gene, this enzyme catalyzes the isomerization of chorismate to isochorismate.

-

Isochorismate Pyruvate Lyase (IPL): The pchB gene product then converts isochorismate to salicylate and pyruvate.[2]

-

-

A Single Bifunctional Enzyme: In bacteria such as Yersinia enterocolitica, a single enzyme, Salicylate Synthase (encoded by irp9), directly converts chorismate to salicylate, proceeding through an isochorismate intermediate.[3]

Activation to this compound

Salicylate is subsequently activated to its high-energy CoA thioester, this compound, by a dedicated Salicylate-CoA Ligase (also referred to as a synthetase or adenylation domain). This reaction is ATP-dependent and is a critical priming step for the entry of the 2-hydroxybenzoyl moiety into non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

Downstream Metabolic Fates of this compound

Once formed, this compound serves as a key building block for a variety of secondary metabolites.

Siderophore Biosynthesis: The Pyochelin Example

In Pseudomonas aeruginosa, this compound is the starter unit for the biosynthesis of the siderophore pyochelin, a molecule crucial for iron acquisition and virulence.[4] The pyochelin synthetase is a multi-enzyme complex composed of non-ribosomal peptide synthetases (NRPSs). The assembly line process involves the following key enzymes and domains:

-

PchD: A stand-alone adenylation (A) domain that specifically recognizes and activates salicylate, transferring it to the first peptidyl carrier protein (PCP) domain.

-

PchE and PchF: Large, multi-modular NRPS enzymes that orchestrate the condensation of two cysteine molecules with the salicyl group. These modules contain adenylation (A), peptidyl carrier protein (PCP), condensation (C), and cyclization (Cy) domains.

-

PchG: A thiazoline reductase that modifies one of the heterocyclic rings formed during synthesis.

-

Thioesterase (TE) domain of PchF: Catalyzes the final release of the mature pyochelin molecule.

Phenazine Biosynthesis

Phenazines are a large class of nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic activity. In some Pseudomonas species, the biosynthesis of certain phenazines, such as phenazine-1-carboxylic acid (PCA), is linked to the shikimate pathway. While the direct role of this compound is less established as a direct precursor compared to its role in siderophores, the pathways are interconnected through their common origin from chorismate. Metabolic engineering efforts to increase phenazine production often involve manipulating the flux through the early stages of this pathway.

Polyketide Biosynthesis

This compound can also serve as a starter unit for polyketide synthases (PKSs), leading to the production of a wide range of structurally complex natural products. The 2-hydroxybenzoyl group is incorporated at the beginning of the polyketide chain, which is then extended by the sequential addition of malonyl-CoA or other extender units. This is a significant mechanism for generating structural diversity in polyketides.

Quantitative Data

The following tables summarize key quantitative data for enzymes and products related to this compound metabolism.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |

| Isochorismate Synthase (AtICS1) | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | |

| Salicylate Synthase (Irp9) | Yersinia enterocolitica | Chorismate | 4.2 | 8 | |

| Thiazolinyl Imine Reductase (PchG) | Pseudomonas aeruginosa | HPTT-S-PchF | 1 | 2 |

Table 1: Kinetic Parameters of Key Enzymes.

| Product | Organism | Titer (mg/L) | Fermentation Conditions | Reference |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis Lzh-T5 | 10,653 | Fed-batch fermentation in a 5-L fermenter | |

| 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis GP72 | 450.4 | Genetically engineered strain with optimized medium | |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis H5 | 9,620 | Fed-batch fermentation in a 30-L bioreactor | |

| Yersiniabactin | E. coli (heterologous host) | 175 | Engineered strain with precursor pathway optimization |

Table 2: Production Titers of Secondary Metabolites.

Signaling Pathways and Regulation

The metabolic flux of this compound into different secondary metabolic pathways is tightly regulated. Key regulatory mechanisms include:

-

Iron Repression: The biosynthesis of siderophores like pyochelin is typically repressed at the transcriptional level by the Ferric uptake regulator (Fur) protein in the presence of high iron concentrations.

-

Quorum Sensing: In Pseudomonas aeruginosa, the production of both pyochelin and phenazines is influenced by quorum sensing (QS) systems, including the las, rhl, and pqs systems. These cell-density dependent signaling networks allow the bacterial population to coordinate the production of secondary metabolites. The Pseudomonas quinolone signal (PQS) has been shown to induce the expression of genes involved in pyochelin biosynthesis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Siderophore Production using the Chrome Azurol S (CAS) Assay

This protocol provides a method for the quantitative determination of siderophore production in bacterial culture supernatants.

Materials:

-

CAS assay solution

-

Bacterial culture supernatant (cell-free)

-

Uninoculated culture medium (for reference)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare CAS Assay Solution:

-

Mix 7.5 ml of 1 mM Chrome azurol S with 1.5 ml of 1 mM FeCl₃.

-

While stirring, add 50 ml of 4 mM hexadecyltrimethylammonium bromide (HDTMA).

-

Add 30 ml of 1 M piperazine solution.

-

Bring the final volume to 100 ml with deionized water.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of bacterial culture supernatant to a well.

-

In a separate well for the reference, add 100 µL of uninoculated culture medium.

-

To each well, add 100 µL of the CAS assay solution.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 630 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

-

Protocol 2: In Vitro Reconstitution of Pyochelin Biosynthesis

This protocol outlines the steps for the cell-free synthesis of pyochelin from its precursors using purified enzymes.

Materials:

-

Purified PchD, PchE, PchF, and PchG enzymes

-

Salicylate

-

L-cysteine

-

ATP

-

NADPH

-

S-adenosyl methionine (SAM)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, NADPH, SAM, salicylate, and L-cysteine at appropriate concentrations.

-

Add the purified enzymes PchD, PchE, PchF, and PchG. The concentration of each enzyme should be optimized, but a starting point is typically in the low micromolar range.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) for a set period (e.g., 1-4 hours).

-

-

Quenching and Extraction:

-

Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.

-

Centrifuge to pellet the precipitated proteins.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

-

Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the sample by reverse-phase HPLC, comparing the retention time and UV-Vis spectrum to an authentic pyochelin standard.

-

Protocol 3: Quantitative Analysis of Phenazines by HPLC

This protocol details a method for the extraction and quantification of phenazine-1-carboxylic acid (PCA) from a bacterial fermentation broth.

Materials:

-

Bacterial fermentation broth

-

Ethyl acetate

-

6 M HCl

-

Acetonitrile (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

-

Extraction:

-

Take a known volume of fermentation broth (e.g., 400 µL).

-

Acidify to pH 2.0 with 6 M HCl.

-

Extract with an equal volume of ethyl acetate by vigorous vortexing.

-

Centrifuge to separate the phases and collect the organic (upper) layer.

-

Repeat the extraction twice more and pool the organic layers.

-

-

Sample Preparation:

-

Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Redissolve the residue in a known volume of acetonitrile (e.g., 1 mL).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered sample onto the HPLC system.

-

Separate the compounds using a suitable gradient of water and acetonitrile, both typically containing 0.1% formic acid.

-

Detect the phenazines at their characteristic absorbance maxima (e.g., 254 nm and 365 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of a purified PCA standard.

-

Determine the concentration of PCA in the sample by comparing its peak area to the standard curve.

-

Conclusion

This compound is a pivotal intermediate that channels carbon from primary metabolism into a rich diversity of bioactive secondary metabolites. A thorough understanding of its biosynthesis, regulation, and downstream enzymatic processing is essential for the rational design of metabolic engineering strategies aimed at overproducing known valuable compounds or discovering novel natural products. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the metabolic potential of this fascinating molecule. Future research will undoubtedly uncover further complexities in the regulation of this compound metabolism and reveal new branches of its metabolic network, leading to the discovery of novel therapeutics and other valuable biochemicals.

References

An In-depth Technical Guide to the Enzymatic Formation of 2-Hydroxybenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzoyl-CoA is a pivotal intermediate in the biosynthesis of a variety of secondary metabolites, most notably the salicyl-derived siderophores, which are critical for iron acquisition in many pathogenic bacteria. The enzymatic formation of this activated benzoic acid derivative is a key control point in these pathways and represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the enzymatic reactions leading to the formation of this compound, detailing the biosynthetic pathways, the enzymes involved, their kinetic properties, and the experimental protocols for their characterization.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a crucial role in numerous cellular processes. However, the bioavailability of iron in host environments is often severely limited. To overcome this challenge, many microorganisms synthesize and secrete high-affinity iron chelators called siderophores.[1] Salicyl-derived siderophores, such as mycobactin from Mycobacterium tuberculosis and yersiniabactin from Yersinia pestis, utilize 2-hydroxybenzoic acid (salicylate) as a foundational structural component.[2][3] The activation of salicylate to its coenzyme A thioester, this compound, is a critical step that primes it for incorporation into the growing siderophore backbone by non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS).[3][4] Understanding the enzymatic machinery responsible for the synthesis of this compound is therefore of significant interest for the development of therapeutics that target bacterial iron metabolism.

This guide will explore the two primary enzymatic routes for the biosynthesis of salicylate, the precursor to this compound, and the subsequent activation of salicylate to its CoA derivative.

Biosynthetic Pathways to this compound

The formation of this compound is a two-stage process: first, the synthesis of 2-hydroxybenzoic acid (salicylate) from the central metabolite chorismate, and second, the activation of salicylate with coenzyme A.

Salicylate Biosynthesis

There are two distinct enzymatic strategies for the conversion of chorismate to salicylate in bacteria.

-

Two-Enzyme Pathway: In some bacteria, such as Pseudomonas aeruginosa, salicylate is synthesized in a two-step process catalyzed by two separate enzymes: isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).

-

Single-Enzyme Pathway: Other bacteria, including Mycobacterium tuberculosis and Yersinia enterocolitica, employ a single bifunctional enzyme, salicylate synthase (SAS), which catalyzes both the isomerization of chorismate to isochorismate and the subsequent elimination of pyruvate to yield salicylate.

Activation of Salicylate to this compound

Once synthesized, salicylate is activated to this compound. This activation is typically a two-step process catalyzed by a single enzyme belonging to the adenylating enzyme superfamily. The enzyme first catalyzes the adenylation of salicylate with ATP to form a salicyl-AMP intermediate. In the second half-reaction, the activated salicyl group is transferred to coenzyme A, releasing AMP and forming this compound.

Key Enzymes and Their Kinetic Properties

Isochorismate Synthase (ICS)

-

Function: Catalyzes the isomerization of chorismate to isochorismate.

-

Examples: PchA from Pseudomonas aeruginosa, AtICS1 and AtICS2 from Arabidopsis thaliana.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ (nM s⁻¹) |

| PchA | Pseudomonas aeruginosa | Chorismate | 4.5 | 43.1 | - |

| AtICS1 | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 38.1 ± 1.5 | 63.5 ± 2.4 |

| AtICS2 | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | 28.3 ± 2.0 |

Table 1: Kinetic Parameters of Isochorismate Synthases.

Isochorismate Pyruvate Lyase (IPL)

-

Function: Catalyzes the elimination of pyruvate from isochorismate to produce salicylate.

-

Example: PchB from Pseudomonas aeruginosa.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) |

| PchB | Pseudomonas aeruginosa | Isochorismate | 12.5 | 106 |

Table 2: Kinetic Parameters of Isochorismate Pyruvate Lyase.

Salicylate Synthase (SAS)

-

Function: A bifunctional enzyme that catalyzes the conversion of chorismate to salicylate via an isochorismate intermediate.

-

Examples: MbtI from Mycobacterium tuberculosis, Irp9 from Yersinia enterocolitica, and AmS from Amycolatopsis methanolica.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) |

| AmS | Amycolatopsis methanolica | Chorismate | 129.05 | 2.20 |

Table 3: Kinetic Parameters of Salicylate Synthases.

Salicylate-Activating Enzyme (Salicyl-AMP Ligase)

-

Function: Catalyzes the ATP-dependent adenylation of salicylate and its subsequent transfer to Coenzyme A.

-

Example: MbtA from Mycobacterium tuberculosis.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) |

| MbtA | Mycobacterium tuberculosis | Salicylic Acid | 1.9 | 0.43 | 0.23 |

| EntE | Escherichia coli | Salicylic Acid | 1900 | 1.1 | 0.00058 |

| VibE | Vibrio cholerae | Salicylic Acid | 100 | 0.02 | 0.0002 |

| BasE | Acinetobacter baumannii | Salicylic Acid | 200 | 0.04 | 0.0002 |

Table 4: Kinetic Parameters of Salicylate-Activating Enzymes. Data obtained using a coupled hydroxamate-MesG assay.

Signaling Pathways and Regulation

The biosynthesis of siderophores, and consequently the formation of this compound, is tightly regulated by iron availability. In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a transcriptional repressor. In iron-replete conditions, Fe²⁺ binds to Fur, causing it to dimerize and bind to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthetic genes, thereby blocking their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to its release from the DNA and allowing for the expression of the biosynthetic enzymes.